molecular formula C10H9ClO B14079579 (E)-3-(m-tolyl)prop-2-enoyl chloride

(E)-3-(m-tolyl)prop-2-enoyl chloride

Cat. No.: B14079579
M. Wt: 180.63 g/mol
InChI Key: YOBPHWLIGRZJAK-UHFFFAOYSA-N
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Description

“(E)-3-(m-tolyl)prop-2-enoyl chloride” is an α,β-unsaturated acyl chloride characterized by a conjugated enoyl chloride moiety attached to a meta-methyl-substituted phenyl (m-tolyl) group. Its molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol. The (E)-configuration of the double bond ensures planarity, facilitating conjugation between the carbonyl and aromatic systems, which influences its electronic properties and reactivity .

This compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor enoic acids. Its high reactivity as an acyl chloride makes it a valuable intermediate in organic synthesis, particularly for constructing amides, esters, or heterocycles. Applications include pharmaceutical precursor development, agrochemicals, and materials science. Structural confirmation of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

3-(3-methylphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPHWLIGRZJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-m-Tolyl-acryloyl chloride can be synthesized through the reaction of (E)-3-m-Tolyl-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acryloyl chloride.

Industrial Production Methods

In an industrial setting, the production of (E)-3-m-Tolyl-acryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-m-Tolyl-acryloyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.

    Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF₃) can be used to facilitate addition reactions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Polyacrylates: Formed through polymerization reactions.

Scientific Research Applications

(E)-3-m-Tolyl-acryloyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create various derivatives and polymers.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-3-m-Tolyl-acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the acryloyl chloride is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of “(E)-3-(m-tolyl)prop-2-enoyl chloride” can be contextualized by comparing it to structurally related α,β-unsaturated acyl chlorides and aromatic enoyl derivatives. Below is a detailed analysis:

Key Findings

Substituent Effects: The meta-methyl group in “(E)-3-(m-tolyl)prop-2-enoyl chloride” donates electrons via hyperconjugation, slightly reducing the electrophilicity of the carbonyl carbon compared to cinnamoyl chloride. This makes it less reactive in nucleophilic acyl substitutions but more stable during storage . Steric Considerations: Unlike ortho-substituted analogs, the meta-methyl group minimizes steric hindrance, allowing efficient reactions with bulky nucleophiles (e.g., tertiary amines).

Reactivity Trends :

  • Cinnamoyl chloride (unsubstituted phenyl) exhibits the highest reactivity due to unhindered electrophilicity, making it preferred for rapid acylations.
  • Para-substituted derivatives show intermediate reactivity, while ortho-substituted analogs are rarely used due to steric challenges.

Applications: The m-tolyl derivative’s balance of stability and reactivity suits it for controlled syntheses, such as stepwise peptide couplings or metal-organic framework (MOF) construction. In contrast, Chicoric Acid (a structurally distinct α,β-unsaturated ester from Echinacea purpurea) is employed in pharmacological research for its antioxidant properties, highlighting how enoyl systems diversify across functional groups (esters vs. acyl chlorides) .

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